chemical properties of 4-ethyl-N-(trifluoromethyl)aniline
chemical properties of 4-ethyl-N-(trifluoromethyl)aniline
An In-depth Technical Guide to the Chemical Properties of N-Ethyl-4-(trifluoromethyl)aniline
Authored by: Gemini, Senior Application Scientist
Introduction
N-Ethyl-4-(trifluoromethyl)aniline is an aromatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl (-CF3) group onto the aniline scaffold imparts a unique combination of physicochemical properties that are highly desirable for the development of novel therapeutic agents. The -CF3 group is a powerful modulator of a molecule's electronic character, lipophilicity, and metabolic stability.[1][2] Its presence can significantly enhance a drug candidate's pharmacokinetic profile, binding affinity to biological targets, and overall efficacy.[3][4]
This guide provides a comprehensive technical overview of the chemical and physical properties of N-Ethyl-4-(trifluoromethyl)aniline. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound as a key building block in their synthetic and research endeavors. The following sections will delve into its structural characteristics, spectroscopic signature, reactivity, and safety considerations, offering field-proven insights and methodologies to facilitate its effective application.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of N-Ethyl-4-(trifluoromethyl)aniline is paramount for its successful application in research and development. This section outlines its key identifiers and physicochemical characteristics.
Chemical Identifiers
The following table summarizes the essential identifiers for N-Ethyl-4-(trifluoromethyl)aniline.
| Identifier | Value |
| CAS Number | 820209-45-8[5][6][7] |
| Molecular Formula | C₉H₁₀F₃N[5][6][8] |
| Molecular Weight | 189.18 g/mol [5][6] |
| IUPAC Name | N-Ethyl-4-(trifluoromethyl)aniline |
| Synonyms | N-ethyl-4-(trifluoromethyl)aniline[5][6] |
| InChI Key | ZFVSSAGTWMDGJX-UHFFFAOYSA-N[5][6] |
| SMILES | FC(C1=CC=C(NCC)C=C1)(F)F[7] |
Physicochemical Characteristics
The physicochemical properties of N-Ethyl-4-(trifluoromethyl)aniline are heavily influenced by the trifluoromethyl group, which increases its lipophilicity.[1][9] This property is crucial for its potential application in drug design, as it can improve a molecule's ability to cross biological membranes.
| Property | Value/Description |
| Physical Form | Liquid, semi-solid, or solid[5][6] |
| Appearance | Colorless to pale yellow liquid or solid[9] |
| Solubility | More soluble in organic solvents than in water[9] |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere[5][6][7] |
Spectroscopic and Analytical Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the aromatic protons. The aromatic region will display a characteristic splitting pattern for a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the two carbons of the ethyl group, the four distinct carbons of the aromatic ring, and a characteristic quartet for the trifluoromethyl carbon due to coupling with the fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of N-Ethyl-4-(trifluoromethyl)aniline would be characterized by the following absorption bands:
-
N-H Stretch: A moderate absorption band around 3400 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Multiple bands in the 2850-3100 cm⁻¹ region.
-
C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ range.
-
C-F Stretch: Strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region, indicative of the trifluoromethyl group.
Mass Spectrometry (MS)
In a mass spectrum, N-Ethyl-4-(trifluoromethyl)aniline is expected to show a molecular ion peak (M⁺) at m/z 189.18. Common fragmentation patterns would likely involve the loss of the ethyl group or parts thereof.
Reactivity and Chemical Behavior
The reactivity of N-Ethyl-4-(trifluoromethyl)aniline is governed by the interplay of its functional groups: the aniline nitrogen, the aromatic ring, and the trifluoromethyl and ethyl substituents.
Caption: Electronic influences on the N-Ethyl-4-(trifluoromethyl)aniline core.
The trifluoromethyl group is a potent electron-withdrawing group, which significantly reduces the basicity of the aniline nitrogen compared to unsubstituted aniline. This deactivation also makes the aromatic ring less susceptible to electrophilic substitution reactions. Conversely, the ethyl group attached to the nitrogen is weakly electron-donating.
The primary amine functionality allows for a range of chemical transformations, including:
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy in drug synthesis to introduce various functionalities.[10][11]
-
N-Alkylation: Further alkylation on the nitrogen is possible, though the reduced nucleophilicity can make this challenging.
-
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide array of functional groups onto the aromatic ring.
The compound should be stored away from strong oxidizing agents and strong acids, with which it may be incompatible.[12]
Synthesis and Applications in Drug Development
N-Ethyl-4-(trifluoromethyl)aniline serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][9][10]
Representative Synthetic Workflow: N-Acylation
The acylation of N-Ethyl-4-(trifluoromethyl)aniline is a fundamental transformation for building larger molecular scaffolds. The following workflow illustrates a general procedure.
Caption: General workflow for the N-acylation of N-Ethyl-4-(trifluoromethyl)aniline.
Causality in Experimental Choices:
-
Anhydrous Solvent: Prevents hydrolysis of the acylating agent.
-
Base: Scavenges the HCl or carboxylic acid byproduct, driving the reaction to completion.
-
Cooling: Controls the initial exothermic reaction, preventing side reactions.
Role in Medicinal Chemistry
The incorporation of the N-Ethyl-4-(trifluoromethyl)aniline moiety into a drug candidate can confer several advantages:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation.[2]
-
Increased Lipophilicity: The -CF3 group enhances the lipophilicity of a molecule, which can improve its absorption and distribution in the body.[2]
-
Modulation of pKa: The electron-withdrawing nature of the -CF3 group can lower the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions.[13]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling N-Ethyl-4-(trifluoromethyl)aniline. The information below is a summary of key safety data.
Hazard Identification
Based on available safety data for closely related compounds, N-Ethyl-4-(trifluoromethyl)aniline is considered hazardous.[5][14]
-
GHS Pictograms:
-
Corrosion
-
Exclamation Mark
-
-
Signal Word: Danger[5]
-
Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment:
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[12]
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store at the recommended temperature of 2-8°C.[5][6][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
N-Ethyl-4-(trifluoromethyl)aniline is a synthetically versatile and highly valuable building block for the development of new chemical entities. Its unique electronic and physicochemical properties, imparted by the trifluoromethyl group, make it an attractive component for modulating the characteristics of bioactive molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for leveraging its full potential in research and development. This guide provides a foundational framework for scientists and researchers to effectively and safely utilize this important chemical intermediate.
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Sigma-Aldrich. Ethylene carbonate-d4 D 98atom , 99 CP 362049-63-6.
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